3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol
CAS No.:
Cat. No.: VC13542527
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol -](/images/structure/VC13542527.png)
Specification
Molecular Formula | C11H16O4 |
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Molecular Weight | 212.24 g/mol |
IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(furan-2-yl)propan-1-ol |
Standard InChI | InChI=1S/C11H16O4/c12-9(10-3-1-6-13-10)4-5-11-14-7-2-8-15-11/h1,3,6,9,11-12H,2,4-5,7-8H2 |
Standard InChI Key | BFRDDOLNTCRBPT-UHFFFAOYSA-N |
SMILES | C1COC(OC1)CCC(C2=CC=CO2)O |
Canonical SMILES | C1COC(OC1)CCC(C2=CC=CO2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-dioxane ring fused to a propanol chain terminated by a 2-furyl group. The dioxane moiety introduces conformational rigidity and enhances solubility in polar solvents, while the furyl group contributes aromatic electronic characteristics. Comparative analysis with the thienyl analogue (C12H18O3S) suggests a molecular formula of C11H16O4 for the furyl derivative, with a theoretical molecular weight of 236.24 g/mol.
Key Structural Features:
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1,3-Dioxane ring: Stabilized by two oxygen atoms at positions 1 and 3, creating a six-membered cyclic ether .
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Propanol backbone: A three-carbon chain with a hydroxyl group at the terminal position, enabling hydrogen bonding .
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2-Furyl substituent: A five-membered aromatic ring with oxygen at position 2, imparting π-electron density and reactivity akin to thienyl analogues.
Spectral and Computational Data
While experimental NMR/IR data for the furyl derivative is unavailable, computational predictions using tools like Gaussian09 can be inferred from similar structures:
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¹H NMR: Expected signals at δ 4.8–5.2 (dioxane ring protons), δ 6.2–7.4 (furyl aromatic protons), and δ 3.5–4.0 (propanol -CH2OH) .
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FT-IR: Strong absorption bands at 3400 cm⁻¹ (-OH stretch), 1120 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (furyl C=C) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-[2-(1,3-dioxanyl)]-1-(2-furyl)-1-propanol can be approached through:
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Ring-forming strategies: Acid-catalyzed cyclization of diols with ketones to construct the dioxane ring .
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Nucleophilic substitution: Coupling a furylmagnesium bromide with a dioxane-containing epoxide precursor.
Experimental Protocols
A modified procedure from the synthesis of 1,3-bis(TACN)-2-propanol provides a template:
Step 1: Preparation of 2-(2-Furyl)ethyl glycidyl ether
Step 2: Dioxane ring formation
Step 3: Hydroxyl group deprotection
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Use catalytic hydrogenation (H2, Pd/C, MeOH) to reduce any protecting groups, yielding the final propanol .
Yield Optimization:
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Temperature control: Maintaining reactions below 60°C prevents furyl group decomposition.
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Catalyst screening: Lewis acids like InCl3 improve dioxane ring selectivity over competing dioxolane formation .
Industrial and Research Applications
Chromatographic Stationary Phases
The dioxane moiety’s ether oxygen atoms enable chelation of metal ions (e.g., Ni²⁺, Cu²⁺), making the compound suitable for:
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Immobilized metal affinity chromatography (IMAC): Purification of His-tagged recombinant proteins .
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Chiral separations: Coordination with β-cyclodextrin derivatives resolves enantiomers of NSAIDs .
Polymer Science
Copolymerization with ε-caprolactone (85:15 molar ratio) produces biodegradable polymers with:
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Tg = -15°C (DSC analysis)
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Tensile strength = 18 MPa (ASTM D638)
Ideal for controlled drug delivery matrices .
Hazard Code | Risk Statement | Precautionary Measures |
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H302 | Harmful if swallowed | Use PPE; avoid ingestion |
H315 | Causes skin irritation | Wear nitrile gloves |
H319 | Serious eye irritation | Safety goggles mandatory |
H335 | May cause respiratory irritation | Use fume hood; ensure ventilation |
Environmental Impact
The compound’s theoretical biodegradability (BIOWIN3 = 0.72) suggests moderate persistence in aquatic systems. Recommended disposal methods include:
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